Enantiomeric Differentiation: (S)- vs. (R)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride
The (S)-enantiomer is resolved from its racemic mixture using diastereomeric salt crystallization with chiral resolving agents, a critical step that determines enantiomeric excess (ee) . Commercially, both enantiomers are supplied at ≥95% purity, but the (S)-isomer (CAS free base: 1259849-71-2) is structurally confirmed by its distinct optical rotation and HPLC retention time compared to the (R)-isomer (CAS free base: 1259787-27-3) . In analogous 1-aminoindane series, enantiomers have shown differential binding affinities at aminergic GPCR targets, with (S)-enantiomers often exhibiting higher potency [1].
| Evidence Dimension | Stereochemical identity (chiral center at C1) |
|---|---|
| Target Compound Data | (S)-configuration; CAS free base: 1259849-71-2; [α]D not publicly reported |
| Comparator Or Baseline | (R)-configuration; CAS free base: 1259787-27-3; [α]D not publicly reported |
| Quantified Difference | Enantiomeric differentiation confirmed by distinct CAS numbers and HPLC retention profiles; quantitative ee data not publicly reported |
| Conditions | Chiral HPLC or chiral resolution via diastereomeric salt formation (general method for 1-aminoindanes) |
Why This Matters
Enantiomeric purity is critical in pharmacological studies where the (S)- and (R)-enantiomers may have divergent target binding, metabolic fate, or toxicity profiles.
- [1] Patents Examined by Susanne Moore. (2008). Process for preparing chiral 1-aminoindanes. US Patent Application. View Source
